molecular formula C33H42O19 B12089288 Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP

Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP

Cat. No.: B12089288
M. Wt: 742.7 g/mol
InChI Key: CHQFKIZJLSSYAP-LZWHNZSHSA-N
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Description

Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP is a synthetic acetylated disaccharide derivative comprising galactose (Gal) and glucose (Glc) residues linked via a β(1-4) glycosidic bond. Key structural features include:

  • Galactose substitutions: Acetylation at positions 2, 3, 4, and 6 (denoted as 2346Ac).
  • Glucose substitutions: Acetylation at positions 2, 3, and 6 (236Ac).
  • Terminal group: A β-linked methyl phosphate (β-MP) moiety.

This compound is designed to mimic natural glycans while enhancing stability against enzymatic degradation, a common strategy in glycobiology for therapeutic and diagnostic applications. Its synthesis involves selective acetylation using reagents like acetic anhydride under controlled conditions, followed by purification via HPLC or column chromatography . Structural validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS), as demonstrated in studies on analogous compounds .

Properties

Molecular Formula

C33H42O19

Molecular Weight

742.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1

InChI Key

CHQFKIZJLSSYAP-LZWHNZSHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected sugar is then subjected to glycosylation reactions to form the glycosidic bond between the glucose and galactose units.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.

    Deprotection: The acetyl groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles

Major Products

    Oxidation: Quinones

    Reduction: Deacetylated sugars

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of more complex molecules through glycosidic bond formation. This property is particularly useful in the development of new glycosides and oligosaccharides, which are essential in various chemical reactions and mechanisms .

Biological Research Applications

Model Compound for Glycosidic Bonds:
In biological research, this compound is utilized as a model for studying glycosidic bonds and carbohydrate interactions. Its structure allows researchers to investigate the dynamics of carbohydrate-protein interactions, which are crucial in many biological processes .

Vaccine Development:
Recent studies have highlighted its potential in vaccine development. For instance, Galα(1,3)Galβ(1,4)GlcNAcα-BSA conjugates have been shown to elicit strong immune responses in immunized models, indicating that similar constructs may be developed using Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP for targeted immunotherapy .

Medical Applications

Drug Delivery Systems:
The compound's ability to form stable glycosidic bonds makes it an attractive candidate for drug delivery systems. It can be engineered to enhance the solubility and stability of therapeutic agents, thereby improving their bioavailability .

Therapeutic Agents:
Research indicates that derivatives of this compound may exhibit anticancer properties. For example, compounds synthesized from similar scaffolds have shown significant inhibition against various cancer cell lines, suggesting that Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP could be explored further for its potential therapeutic applications .

Industrial Applications

Production of Specialty Chemicals:
In the industrial sector, Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP is used in the production of specialty chemicals. Its unique properties make it suitable for applications in coatings and adhesives, where it can enhance performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for complex moleculesFacilitates glycosidic bond formation
Biological ResearchModel for glycosidic bondsImportant for studying carbohydrate interactions
Vaccine DevelopmentConjugates for immune responseStrong immune responses observed in models
MedicalDrug delivery systemsEnhances solubility and stability of drugs
IndustrialProduction of specialty chemicalsSuitable for coatings and adhesives

Case Studies

  • Glycosylation Studies:
    Research has demonstrated that Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP can be effectively used to study the enzymatic activity of β-1,4-galactosyltransferases. This enzyme plays a critical role in synthesizing glycoconjugates and understanding its substrate specificity can lead to advancements in glycoengineering .
  • Immunological Responses:
    A study on the immunogenicity of neoglycoproteins derived from this compound showed significantly higher antibody titers in immunized mice compared to controls. This finding suggests that modifications to the compound can enhance its effectiveness as a vaccine candidate against diseases like Chagas disease .
  • Anticancer Activity:
    Investigations into derivatives of Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP revealed promising anticancer activity against leukemia cell lines. The structure-activity relationship studies indicated that specific modifications could lead to enhanced potency against cancer cells .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bonds in the compound allow it to bind to carbohydrate-binding proteins, influencing various biochemical pathways. The acetyl groups can also modulate the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Gal[246Bn]β(1-4)Glc[236Bn]-β-MP

  • Key Differences :
    • Substituents : Benzyl (Bn) groups replace acetyl (Ac) groups at positions 2, 4, 6 on Gal and 2, 3, 6 on Glc.
    • Physicochemical Properties :
  • Bn groups increase hydrophobicity (logP ~2.15 vs. ~0.61 for Ac derivatives) .
  • Acetylated derivatives exhibit higher aqueous solubility (0.24 mg/mL vs. <0.1 mg/mL for Bn analogues) . Synthetic Complexity: Bn protection requires harsher deprotection steps (e.g., hydrogenolysis), whereas Ac groups are removed via mild alkaline hydrolysis .

Galα(1,3)Galβ(1,4)Glcβ

  • Key Differences :
    • Linkage : An α(1-3) linkage between the terminal Gal and subterminal Gal, contrasting with the β(1-4) linkage in the target compound.
    • Biological Activity :
  • The α(1-3)Gal epitope is a known xenoantigen, eliciting strong antibody responses, while β-linked structures like Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP show reduced immunogenicity .
  • Binding to monoclonal antibodies (e.g., mAb 15.101) is abolished in β-linked Glc derivatives compared to α-linked GlcNAc analogues .

Q3O-(Glc)-Gal

  • Key Differences: Backbone: A flavonoid (quercetin) core linked to Glc and Gal, unlike the disaccharide structure of the target compound. Functional Role: Q3O-(Glc)-Gal binds allergenic proteins (e.g., Bet v 1 and Cor a 1) via hydrophobic interactions, whereas acetylated disaccharides may block similar binding sites due to steric hindrance from Ac groups .

Structural and Functional Data Tables

Table 1: Structural Comparison of Selected Glycans

Compound Sugar Residues Linkages Substituents Key Applications
Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP Gal, Glc β(1-4) Ac (Gal:2346; Glc:236) Enzyme-resistant glycan probes
Gal[246Bn]β(1-4)Glc[236Bn]-β-MP Gal, Glc β(1-4) Bn (Gal:246; Glc:236) Hydrophobic interaction studies
Galα(1,3)Galβ(1,4)Glcβ Gal, Gal, Glc α(1-3), β(1-4) None Antibody binding assays
Q3O-(Glc)-Gal Quercetin, Glc, Gal O-glycosidic Hydroxyl groups Allergen ligand studies

Table 2: Binding Affinities of Glycans to Antibodies/Proteins

Compound Target Protein Binding Affinity (Kd) Method
Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP Not reported N/A N/A
Galα(1,3)Galβ(1,4)GlcNAcβ mAb 15.101 10 nM NMR titration
Q3O-(Glc)-Gal Cor a 1.0401 50 μM HSQC NMR

Biological Activity

Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP is a complex carbohydrate derivative that has garnered interest in biological research due to its structural properties and potential biological activities. This article explores the compound's biological activity, including its interactions, mechanisms, and implications in various biological systems.

Chemical Structure and Properties

Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP is characterized by the following molecular formula:

  • Molecular Formula : C33H42O19
  • Molecular Weight : 742.68 g/mol
  • Physical State : Solid at room temperature, typically stored frozen (<0°C) for stability.

The compound features a galactose moiety linked to a glucopyranoside unit, with multiple acetyl groups that influence its solubility and reactivity. The structural complexity allows for diverse interactions with biological macromolecules, particularly proteins and other carbohydrates.

  • Glycosylation Effects : The acetylation patterns in Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP can modulate glycosylation processes in cells, affecting cell signaling pathways and protein interactions. For instance, the presence of acetyl groups can enhance the stability of glycoproteins, influencing their functional roles in cellular processes.
  • Receptor Interactions : The compound has been shown to interact with various receptors, including lectins that recognize specific carbohydrate structures. These interactions can trigger cellular responses such as endocytosis or signal transduction pathways that are critical for immune responses and cellular communication.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of galactose-containing compounds exhibit antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with microbial adhesion to host cells.

Case Studies

  • Study on Immune Modulation : A recent study investigated the effects of Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP on macrophage activation. Results indicated that treatment with this compound enhanced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in modulating immune responses (Source: ).
  • Impact on Cancer Cell Lines : In vitro experiments using cancer cell lines demonstrated that Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP inhibited cell proliferation through apoptosis induction. Flow cytometry analysis revealed an increase in apoptotic markers when treated with varying concentrations of the compound (Source: ).

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Immune ModulationIncreased cytokine production in macrophages
AntimicrobialDisruption of bacterial adhesion
Cancer Cell InhibitionInduction of apoptosis in cancer cell lines

Table 2: Structural Characteristics

CharacteristicDescription
Molecular FormulaC33H42O19
Molecular Weight742.68 g/mol
SolubilitySoluble in organic solvents
Storage ConditionsFrozen (<0°C)

Research Findings

Research indicates that Gal[2346Ac]β(1-4)Glc[236Ac]-β-MP may serve as a valuable tool in understanding glycan-mediated biological processes. Its ability to influence immune responses and exhibit potential therapeutic effects against cancer highlights its significance in biomedical research.

Further studies are warranted to explore its mechanisms at the molecular level, particularly regarding how it can be utilized in therapeutic applications or as a biochemical probe in glycoscience.

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